molecular formula C13H12N6O2 B14943286 1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943286
M. Wt: 284.27 g/mol
InChI Key: ZYEHVUWYFYVCLE-UHFFFAOYSA-N
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Description

1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a tetrazole ring and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized by cyclization of an appropriate amide or imine precursor.

    Coupling of the Tetrazole and Pyrrolone Rings: The final step involves coupling the tetrazole and pyrrolone rings through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

1-acetyl-3-[4-(tetrazol-2-yl)anilino]-2H-pyrrol-5-one

InChI

InChI=1S/C13H12N6O2/c1-9(20)18-7-11(6-13(18)21)16-10-2-4-12(5-3-10)19-15-8-14-17-19/h2-6,8,16H,7H2,1H3

InChI Key

ZYEHVUWYFYVCLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)N3N=CN=N3

Origin of Product

United States

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